4-(3-Methylpiperazin-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1131623-06-7 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(3-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-14(7-6-13-9)11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
InChI Key |
PKNBKHTYYDFSER-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methylpiperazin 1 Yl Benzoic Acid and Its Key Analogues
Strategies for the Formation of Methylpiperazine-Benzoic Acid Linkages
Direct Alkylation and Amination Approaches
Direct alkylation is a common method for forging the C-N bond between a piperazine (B1678402) derivative and a benzoic acid precursor. This typically involves a nucleophilic substitution reaction where the nitrogen atom of the piperazine ring attacks an electrophilic carbon on the benzoic acid derivative.
A prominent example is the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug imatinib. researchgate.net In this approach, 1-methylpiperazine (B117243) is reacted with a 4-(halomethyl)benzoic acid derivative. google.comgoogle.com For instance, the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a base like sodium bicarbonate, potassium carbonate, or sodium hydroxide (B78521) yields the desired product. google.comgoogle.com The reaction conditions, such as solvent and temperature, can be varied to optimize the yield and purity. Solvents like dimethylformamide (DMF), acetonitrile (B52724), methanol, or water have been employed, with reaction temperatures ranging from 10°C to 150°C. google.com
Another direct approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govnih.govresearchgate.net This powerful method allows for the formation of N-aryl piperazines from aryl halides and piperazine. nih.govnih.gov While broadly applicable, the arylation of piperazines can sometimes be challenging and may require careful optimization of the catalyst system, ligands, and reaction conditions. nih.gov For instance, ligands like BrettPhos and RuPhos have been shown to be effective for a wide range of C-N cross-coupling reactions. nih.gov
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-(Chloromethyl)benzoic acid | N-methylpiperazine | Sodium bicarbonate | Dimethylformamide | 30°C | 97.3% | google.com |
| 4-(Chloromethyl)benzoic acid | N-methylpiperazine | Potassium carbonate | Water | 150°C | 97.9% | google.comgoogle.com |
| 4-(Chloromethyl)benzoic acid | N-methylpiperazine | Sodium hydroxide | Acetonitrile | 50°C | 95.2% | google.com |
| Aryl bromide | Piperazine | Pd/BINAP | Toluene-DBU | Not specified | Not specified | nih.gov |
Reductive Alkylation Techniques
Reductive alkylation, or reductive amination, offers a reliable alternative for forming C-N bonds, often avoiding the overalkylation issues that can occur with direct alkylation. harvard.edu This two-step, one-pot process involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumdpi.com
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid can be efficiently achieved through the reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid. researchgate.net A mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120), is often used for this transformation, providing high yields of 95–99%. researchgate.netharvard.edu This method is scalable and widely used in pharmaceutical synthesis. researchgate.net Other reducing agents like sodium cyanoborohydride can also be employed, though they are more toxic. harvard.edu
Hydrolysis and Functionalization Pathways
In some synthetic strategies, the carboxylic acid functionality is introduced at a later stage through the hydrolysis of a precursor group, most commonly a nitrile (cyanophenyl). This approach can be advantageous when the carboxylic acid group might interfere with earlier reaction steps.
For the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a common route involves the reaction of 4-(chloromethyl)benzonitrile (B47464) or 4-(bromomethyl)benzonitrile with 1-methylpiperazine. google.comguidechem.com The resulting 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile is then hydrolyzed to the final benzoic acid product, typically under acidic conditions using hydrochloric acid at elevated temperatures. guidechem.com This multi-step process, while effective, can sometimes be associated with higher costs. google.com
Synthesis of Benzoic Acid Moieties and their Coupling with Piperazine Derivatives
Another versatile strategy involves the separate synthesis of the benzoic acid and piperazine components, followed by their coupling. This is particularly common in the development of complex molecules like kappa opioid receptor (KOR) antagonists, where the piperazine-benzoic acid scaffold is a key structural element. nih.govnih.gov
The synthesis of the benzoic acid moiety can be tailored to include various substituents. mdpi.comresearchgate.net Similarly, the piperazine ring can be functionalized as needed before the coupling step. nih.govnih.gov The coupling reaction itself can be an amidation or another C-N bond-forming reaction. For example, in the synthesis of KOR antagonists, a substituted piperidine (B6355638) core (structurally related to piperazine) is often coupled with a functionalized benzoic acid derivative. nih.gov
Optimization of Reaction Conditions for Enhanced Purity and Yields
Optimizing reaction conditions is crucial for achieving high purity and yields in the synthesis of 4-(3-methylpiperazin-1-yl)benzoic acid and its analogs. Key parameters that are often adjusted include the choice of solvent, base, catalyst, and temperature.
For instance, in palladium-catalyzed amination reactions, the choice of ligand is critical. nih.govnih.gov Different phosphine (B1218219) ligands can have a significant impact on the reaction outcome. nih.gov The base used also plays a crucial role, with common choices including sodium tert-butoxide, cesium carbonate, and potassium carbonate. nih.govnih.gov Solvent selection is also important, with toluene, xylene, and 1,4-dioxane (B91453) being commonly used, although greener alternatives are being explored. acsgcipr.org
In direct alkylation methods, the molar ratio of the reactants and the reaction time are important variables to control to maximize product formation and minimize side reactions. google.com The use of nanofiltration membranes has also been reported as a method for product purification, leading to high purity ( >99.8%) and yields ( >95%). google.com
Exploration of Alternative Precursors and Reagents in Synthesis
Research into the synthesis of piperazine-benzoic acid derivatives continues to explore alternative precursors and reagents to improve efficiency, reduce costs, and enhance safety.
For example, instead of using halo-substituted benzoic acids, alternative starting materials can be employed. The use of different protecting groups for the piperazine nitrogen can also influence the course of the reaction and the final product. mdpi.com
In the realm of reductive amination, while sodium triacetoxyborohydride is a popular choice, other reducing agents are also utilized. researchgate.netharvard.edu The development of new catalytic systems for C-N bond formation, such as novel palladium catalysts and ligands, is an active area of research that promises more efficient and versatile synthetic routes in the future. nih.govnih.gov
Advanced Analytical and Structural Characterization in Academic Research
Chromatographic Methodologies for Compound Analysis and Purity Determination
Chromatography is an indispensable tool for separating components of a mixture, allowing for the quantification of the target compound and the detection of trace-level impurities. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are at the forefront of these analytical efforts.
In the synthesis of complex molecules, controlling for potentially genotoxic impurities (PGIs) is critical. Precursors such as 4-(bromomethyl)benzoic acid, which can be used in the synthesis of related active pharmaceutical ingredients, must be monitored at trace levels. ijsr.net A highly sensitive and selective reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose. ijsr.netijsr.net
This method can reliably quantify 4-(bromomethyl)benzoic acid down to the 0.5 parts-per-million (ppm) level, ensuring the safety and quality of the final product. ijsr.netijsr.net The analysis is typically performed using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to ensure proper ionization. ijsr.net Detection is achieved via negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific fragmentation transition of the parent ion. ijsr.netijsr.net The method's validation according to International Conference on Harmonisation (ICH) guidelines confirms its accuracy, precision, linearity, and robustness. ijsr.net
Table 1: Example LC-MS/MS Parameters for Trace Analysis of 4-(bromomethyl)benzoic acid ijsr.net
| Parameter | Condition |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Stationary Phase | Inertsil C18 column (250 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | 0.1% Formic Acid in Water and Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min (split to 0.4 mL/min into MS source) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification | 0.5 ppm |
HPLC and UPLC are standard techniques for determining the purity of compounds like 4-((3-Methylpiperazin-1-yl)methyl)benzoic Acid. These methods separate the main compound from any synthesis-related impurities or degradation products. ekb.eg A typical analysis is performed in reverse-phase mode, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, often acetonitrile and water. sielc.comrsc.org
The separation can be run under isocratic conditions (constant mobile phase composition) or, more commonly, with a gradient (composition changes over time) to achieve optimal resolution of all components. ekb.eg For compounds containing acidic or basic functional groups, modifiers such as formic acid, acetic acid, or triethylamine (B128534) are often added to the mobile phase to improve peak shape and reproducibility. ekb.egrsc.org UPLC, which uses columns with smaller particle sizes (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com
Table 2: General HPLC/UPLC Conditions for Analysis of Benzoic Acid Derivatives ekb.egrsc.org
| Parameter | Example Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Triethylamine in water or 0.05% Formic acid in water |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture or Acetonitrile |
| Elution | Gradient |
| Detection | UV at 205 nm or 240 nm |
Spectroscopic Characterization Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance for 4-((3-Methylpiperazin-1-yl)methyl)benzoic Acid)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.
For a compound like 4-((3-Methylpiperazin-1-yl)methyl)benzoic acid, the ¹H NMR spectrum would exhibit characteristic signals. Protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm). blogspot.com The benzylic protons of the -CH₂- group connecting the benzoic acid to the piperazine (B1678402) ring would likely resonate around δ 3.5-4.5 ppm. The protons on the piperazine ring itself would produce a complex set of signals in the δ 2.5-3.5 ppm range, while the methyl group on the piperazine ring would appear as a doublet in the upfield region (δ 1.0-1.5 ppm). blogspot.comrsc.org The acidic proton of the carboxylic acid group is often broad and may exchange with solvent, appearing over a wide chemical shift range. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-((3-Methylpiperazin-1-yl)methyl)benzoic Acid
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.2 | Multiplet (two doublets) |
| Carboxylic Acid-H | 10.0 - 13.0 | Broad Singlet |
| Benzylic-CH₂ | ~ 3.6 | Singlet |
| Piperazine-H | 2.2 - 3.0 | Multiplets |
| Methyl-CH₃ | ~ 1.1 | Doublet |
X-ray Crystallography and Supramolecular Assembly Studies
While NMR confirms the covalent structure of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. This technique is invaluable for studying how molecules pack together and interact, which defines the properties of the crystalline material.
In the crystal lattice of acid salts like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), hydrogen bonding is the dominant intermolecular force. nih.govclearsynth.com X-ray diffraction studies reveal the precise geometry of these interactions. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the protonated piperazine nitrogens are strong donors (N-H). nih.gov
These groups interact to form extensive networks. Common hydrogen bonding motifs include O-H···O interactions between carboxylic acid groups and N-H···O interactions between the piperazinium ion and the carboxylate. nih.gov These primary interactions often assemble the molecules into chains, sheets, or more complex three-dimensional architectures, which are further stabilized by weaker C-H···O bonds and, in aromatic systems, π-π stacking interactions between benzene (B151609) rings. nih.govrsc.org
Co-crystallization is a technique used to design new solid forms of a substance by combining it with a second, different molecule (a co-former) in a specific stoichiometric ratio within the same crystal lattice. mdpi.com For benzoic acid derivatives, nitrogen-containing bases like piperazine are common co-formers. rsc.orgmdpi.com
The resulting solid can be a salt (if proton transfer occurs from the acid to the base) or a co-crystal (held together by neutral hydrogen bonds). mdpi.com Research has shown that the same pair of compounds can sometimes form different solid phases, known as polymorphs, which have distinct crystal structures and physical properties. rsc.org For instance, studies on benzoic acid and piperazine have demonstrated that different polymorphs can be obtained depending on the crystallization method, such as from solution or through mechanical grinding. rsc.org These studies explore how intermolecular interactions, such as the robust supramolecular hetero-synthon between a carboxylic acid and a piperazine (OH⋯N), dictate the assembly into various stoichiometries (e.g., 1:1, 2:1) and packing arrangements. rsc.orgmdpi.com
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Reaction Pathway Elucidation and Mechanistic Studies
While specific quantum chemical studies on the reaction pathways of 4-(3-methylpiperazin-1-yl)benzoic acid derivatives are not extensively documented in publicly available literature, the principles of such investigations are well-established for similar benzoic acid derivatives. niscpr.res.inresearchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model reaction mechanisms, determine transition state geometries, and calculate activation energies. researchgate.net For instance, in the synthesis of derivatives of this compound, such as amide bond formation, DFT calculations could be used to compare different coupling reagents and reaction conditions to predict the most efficient pathway. These calculations provide insights into the electronic structure of reactants, intermediates, and products, helping to rationalize reaction outcomes. researchgate.net
Theoretical vibrational analysis using methods like PM3 can also be performed to understand the infrared spectra of the molecule and its metal complexes, aiding in their structural characterization. researchgate.netcore.ac.uk
In Silico Optimization of Synthetic Strategies for Analogues
The synthesis of analogues of the this compound scaffold is crucial for exploring structure-activity relationships (SAR). In silico methods can play a significant role in optimizing these synthetic strategies. For example, a practical synthesis for the related compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the drug imatinib, has been developed. researchgate.net Computational tools can be used to retrospectively analyze such syntheses and prospectively design more efficient routes for new analogues.
By modeling reaction intermediates and byproducts, computational chemistry can help to identify potential pitfalls in a synthetic route and suggest modifications to improve yield and purity. google.com For instance, different synthetic routes for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) have been explored, and computational analysis could help in comparing the feasibility and efficiency of these different pathways. guidechem.comgoogle.com
Conformational Analysis and Molecular Geometry Investigations of the Piperazine-Benzoic Acid Scaffold
The three-dimensional conformation of the this compound scaffold is critical for its interaction with biological targets. The piperazine (B1678402) ring typically adopts a chair conformation. researchgate.net Computational conformational analysis can be used to identify the most stable low-energy conformations of the molecule in different environments (e.g., in vacuum, in solution).
Computational Prediction of Molecular Interactions and Binding Geometries
The this compound scaffold is found in molecules designed as kinase inhibitors and opioid receptor antagonists. nih.govnih.govmdpi.com Computational docking and molecular dynamics (MD) simulations are powerful tools to predict how these molecules bind to their protein targets.
Related Kinase Inhibitors: The related 4-(4-methylpiperazin-1-ylmethyl)benzoic acid moiety is a key component of the tyrosine kinase inhibitor imatinib. mdpi.com Molecular docking studies on similar benzamide (B126) derivatives have been used to predict their binding modes in the ATP-binding site of kinases like Abl. siftdesk.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. fums.ac.ir Computational approaches can also be used to screen virtual libraries of derivatives to identify new potential kinase inhibitors. nih.gov
Related Opioid Receptor Antagonists: Analogues of this compound have been investigated as kappa opioid receptor antagonists. nih.govnih.gov Molecular docking studies can be used to predict the binding poses of these compounds within the opioid receptor binding pocket. plos.orgmdpi.com By comparing the predicted binding modes of different analogues, researchers can understand the structural requirements for potent and selective antagonism. biorxiv.org These computational predictions, combined with experimental data, guide the design of new antagonists with improved pharmacological profiles.
Utility As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis Research
Pivotal Role in the Synthesis of Pharmaceutical Agents
The benzoic acid-piperazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov The specific structure of 4-(3-Methylpiperazin-1-yl)benzoic acid offers chemists a strategic starting point for introducing this key motif into larger, more complex drug candidates.
Development of Substituted Drug Candidates from the Benzoic Acid-Piperazine Core
The benzoic acid-piperazine core is a privileged scaffold in drug discovery, serving as the foundation for a wide range of therapeutic agents. nih.gov By modifying this core, researchers can systematically explore structure-activity relationships to develop new drug candidates. The carboxylic acid group of this compound is a versatile handle for forming amide bonds, a common linkage in pharmaceutical compounds. researchgate.net
Research has demonstrated that new N-aryl 4-(arylaminomethyl)benzamides containing pharmacophoric heterocyclic fragments can be synthesized from substituted benzoic acids and piperazine (B1678402) derivatives. researchgate.net These efforts have led to the design of compounds evaluated as potential anticancer agents, with many showing potent inhibitory activity against various receptor tyrosine kinases. researchgate.net The development of novel Imatinib derivatives, for instance, involves synthesizing analogues with different substitutions on the piperazine and phenyl rings to enhance activity or overcome drug resistance. nih.gov The core structure of this compound provides a direct route to such analogues, allowing for the exploration of how the 3-methyl substitution influences target binding and pharmacokinetic properties.
Precursor for the Construction of Diverse Heterocyclic Amine Derivatives
The piperazine ring is one of the most common nitrogen heterocycles in drug discovery. mdpi.com Compounds like this compound are valuable precursors for creating a wide array of more complex heterocyclic amine derivatives. The synthesis of such building blocks often employs reductive amination, a key method for C-N bond formation in the pharmaceutical industry. researchgate.net
The structure of this compound contains multiple reactive sites that can be used for further chemical transformations.
The carboxylic acid group can be readily converted into amides, esters, or other functional groups. researchgate.net
The piperazine nitrogens can participate in further alkylation, acylation, or coupling reactions, provided they are not sterically hindered.
This dual reactivity allows the compound to serve as a linchpin, connecting different molecular fragments and enabling the construction of diverse and complex molecular architectures. For example, the carboxylic acid can be coupled with various amines to form a library of amides, while the piperazine ring offers another point for diversification. nih.govresearchgate.net
Application in the Design and Synthesis of Receptor Ligands (e.g., in N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists)
Piperazine-based structures are frequently employed in the design of ligands that target specific biological receptors. The conformational flexibility and basicity of the piperazine ring allow it to make crucial interactions within receptor binding pockets. A notable example is the development of selective kappa opioid receptor (KOR) antagonists, which have therapeutic potential for treating depression, anxiety, and addiction. nih.gov
Researchers have identified N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines as a new class of potent and selective KOR antagonists. nih.gov A key compound in this class is N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide . nih.govacs.org In the synthesis of analogues of this compound, a core scaffold featuring a 3-methylpiperazine ring is utilized. nih.gov Although the specific starting material differs from this compound, this work underscores the value of the 3-methylpiperazine moiety in achieving high receptor affinity and selectivity. nih.govnih.gov
The development of these antagonists demonstrates a common strategy in medicinal chemistry: using building blocks like substituted piperazines and benzoic acids to construct molecules with precisely arranged functional groups that can interact with a target receptor. The compound this compound represents a readily available building block that fits this design paradigm for creating novel receptor ligands.
Table 2: Example of a 3-Methylpiperazine-Containing Receptor Ligand
| Compound Name | Class | Target Receptor |
|---|
| N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide | Selective Antagonist nih.gov | Kappa Opioid Receptor (KOR) nih.govacs.org |
Contributions to Chemical Library Synthesis for Research Screening
The generation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery. nih.gov These libraries are subjected to high-throughput screening to identify "hit" compounds that show activity against a specific biological target. Building blocks that allow for easy and systematic diversification are highly prized for this purpose.
This compound is an ideal scaffold for chemical library synthesis due to its inherent structural features:
A point of attachment: The carboxylic acid group allows for the creation of a large amide library by reacting it with a diverse set of commercially available amines. researchgate.net
A core structure: The 3-methylpiperazine-phenyl core provides a consistent structural framework across the library.
Potential for further diversification: The piperazine nitrogen offers an additional site for modification.
By using this compound as a starting point, chemists can rapidly generate hundreds or thousands of unique molecules. For example, a library of 4-(1H-triazol-1-yl)benzoic acid hybrids was synthesized and screened for antioxidant activity. mdpi.com A similar approach using this compound could produce libraries for screening against kinase panels, G-protein coupled receptors, or other target classes, accelerating the discovery of new lead compounds for drug development.
An in-depth analysis of the structure-activity relationships (SAR) and structural modifications of analogues related to this compound reveals critical insights into their therapeutic potential. These studies are fundamental in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.
Future Directions and Emerging Research Avenues in 4 3 Methylpiperazin 1 Yl Benzoic Acid Chemistry
Innovations in Synthesis Methodologies for Complex Analogues and Stereoisomers
The development of novel synthetic routes is fundamental to exploring the vast chemical space surrounding the 4-(3-methylpiperazin-1-yl)benzoic acid scaffold. Future efforts will concentrate on creating more complex analogues and precisely controlling stereochemistry, which is often crucial for biological activity.
The piperazine (B1678402) ring, while a privileged structure in medicinal chemistry, has been predominantly substituted at its nitrogen atoms. rsc.org A significant area of untapped potential lies in the functionalization of the carbon atoms of the piperazine ring, a challenge that chemists are now addressing to expand three-dimensional chemical space. rsc.orgnih.gov For the synthesis of analogues of this compound, controlling the stereocenter at the C3 position is paramount.
Innovations in asymmetric synthesis are critical for producing enantiomerically pure stereoisomers. rsc.org Current strategies include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-phenylalanine, to construct the chiral piperazine core. clockss.org
Asymmetric Catalysis: Employing chiral catalysts, for instance in the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, to generate enantioenriched products that can be converted to the desired chiral piperazines. rsc.orgrsc.org
Chiral Auxiliaries: Using chiral auxiliaries, like (R)-(-)-phenylglycinol, to direct the stereochemical outcome of reactions. rsc.org
A concise method for creating 3-substituted piperazine-2-acetic acid esters starts from optically pure amino acids, which are converted into key 1,2-diamine intermediates before cyclization. nih.govnih.gov This approach highlights the modularity possible in building complex piperazine structures. For instance, new methods for synthesizing N-methyl-3-phenyl piperazine involve the condensation of an aromatic aldehyde with a haloamine, followed by cyclization and reduction. researchgate.net
The generation of diverse analogues also involves modifying the benzoic acid portion of the molecule. Palladium-catalyzed carbonylative cross-coupling reactions, for example, allow for the synthesis of functionalized 4H-benzo[d] rsc.orgrsc.orgoxazin-4-ones from benzoic acid derivatives, demonstrating advanced methods for elaborating the aromatic core. mdpi.com
| Synthetic Strategy | Description | Key Intermediates/Reagents | Relevance to Target Compound |
| Asymmetric Catalysis | Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. rsc.orgrsc.org | [pd2(pmdba)3], (S)-(CF3)3-t-BuPHOX ligand. rsc.org | Enables stereocontrolled synthesis of the 3-methylpiperazine moiety. |
| Chiral Pool Synthesis | Synthesis starting from optically pure amino acids like (S)-phenylalanine to build the chiral piperazine framework through a multi-step sequence. clockss.org | (S)-phenylalanine, (Boc)2O, Dibenzylamine. clockss.org | Provides access to specific enantiomers of the core structure. |
| Annulation of 1,2-Diamines | Conversion of optically pure amino acids into 1,2-diamines, followed by annulation to form 2,3-substituted piperazines. nih.govnih.gov | Chiral 1,2-diamines, Bromoethyldiphenylsulfonium triflate. nih.gov | A versatile route to construct the substituted piperazine ring. |
| Reductive Amination | A key method for preparing secondary and tertiary amines, which can be used to introduce the methyl group or link the piperazine to the benzoic acid moiety. researchgate.net | Metal hydrides (e.g., Sodium Borohydride). researchgate.net | A fundamental reaction for assembling the final compound and its analogues. |
These innovative synthetic strategies will enable the creation of libraries of novel, structurally complex, and stereochemically pure analogues of this compound, paving the way for the discovery of next-generation therapeutic agents.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Process Analytical Technology
The synthesis of complex molecules like derivatives of this compound necessitates precise control over reaction conditions to ensure safety, efficiency, and purity. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing through real-time measurements of critical process parameters. americanpharmaceuticalreview.com Integrating advanced spectroscopic techniques for real-time monitoring is a cornerstone of the PAT initiative.
The goal of PAT is to move from static batch manufacturing to a more dynamic and understood process, which reduces production time, prevents batch rejection, and facilitates continuous manufacturing. americanpharmaceuticalreview.com For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), this means gaining deep insights into reaction mechanisms and kinetics as they happen.
Several spectroscopic techniques are particularly well-suited for the real-time, in-situ monitoring of the chemical reactions involved in synthesizing piperazine-benzoic acid derivatives:
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide detailed molecular information. On-line FTIR has been successfully used to monitor reactions like the Curtius rearrangement in real-time, providing insights into reaction mechanisms and kinetics. americanpharmaceuticalreview.com Raman spectroscopy is also a powerful, non-invasive tool that can be used for in-situ monitoring in bioreactors and chemical reactors. mdpi.com
FlowNMR Spectroscopy: High-resolution FlowNMR is an excellent non-invasive technique for real-time reaction monitoring. rsc.org It allows for the collection of data "on-the-fly," enabling researchers to obtain crucial kinetic data, identify transient intermediates, and elucidate reaction mechanisms under actual process conditions. rsc.orgmpg.de
UV/Vis Spectroscopy: This technique offers a simple and cost-effective method for in-line monitoring. mdpi.com It is particularly useful for quantifying compounds with aromatic rings, such as the benzoic acid moiety, by tracking changes in light absorbance at specific wavelengths. mdpi.com
The implementation of these techniques within a PAT framework offers numerous advantages for the synthesis of this compound and its analogues. For example, in a continuous flow manufacturing (CFM) process, online analyzers can rapidly assess reaction optimization, ensuring consistent product quality. americanpharmaceuticalreview.com By monitoring the formation of intermediates and the consumption of reactants in real time, chemists can precisely control process parameters, leading to higher yields, improved purity, and enhanced safety, especially when dealing with potentially hazardous reagents. americanpharmaceuticalreview.com
| Technique | Principle | Application in Synthesis Monitoring | Key Advantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, providing a "fingerprint" based on vibrational modes. | Real-time tracking of functional group transformations (e.g., formation of amide or ester bonds, changes in the aromatic substitution pattern). americanpharmaceuticalreview.com | High information content, suitable for both batch and flow chemistry. americanpharmaceuticalreview.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. | In-situ monitoring of crystallization processes, catalyst performance, and reaction endpoints without the need for labels. researchgate.net | Non-destructive, can be used with fiber optic probes directly in the reactor. mdpi.com |
| FlowNMR Spectroscopy | Acquires high-resolution NMR spectra of a reaction mixture flowing through the spectrometer. | Provides detailed structural information to identify reactants, intermediates, products, and byproducts; allows for accurate kinetic analysis. rsc.orgmpg.de | Non-invasive, provides unambiguous structural data. rsc.org |
| UV/Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, particularly those with chromophores. | Quantifying the concentration of aromatic species (e.g., the benzoic acid ring) and monitoring reaction progress. mdpi.com | Cost-effective, simple, and robust for in-line applications. mdpi.com |
The integration of these advanced analytical tools is transforming pharmaceutical manufacturing from a "test-after-production" model to a "quality-by-design" approach, where quality is built into the process from the outset. americanpharmaceuticalreview.com
Application of Chemoinformatics and Machine Learning in Compound Design and Optimization
Chemoinformatics and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical data to design and optimize novel compounds. nih.gov These computational tools are becoming indispensable for exploring the chemical space around scaffolds like this compound to identify derivatives with improved biological properties.
The core of this approach involves building predictive models that correlate a compound's structure with its activity or properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com For a series of piperazine derivatives, ML algorithms can identify key molecular descriptors—such as electronic properties, lipophilicity, and steric parameters—that are critical for biological activity. mdpi.com
Key applications in the context of this compound derivatives include:
Virtual Screening and Lead Identification: ML models can screen large virtual libraries of compounds to prioritize a smaller, more promising set for synthesis and testing. This significantly accelerates the lead identification process. mdpi.com
Analogue Design and Optimization: Once a lead compound is identified, chemoinformatics tools can suggest structural modifications to enhance potency, selectivity, or pharmacokinetic profiles. For instance, studies on piperazine-based inhibitors have used QSAR models to design new candidates with higher predicted activity. mdpi.comnih.gov
Predicting ADME/T Properties: A major challenge in drug development is ensuring a compound has suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and low toxicity. In silico tools can predict these properties early in the design phase, helping to avoid costly late-stage failures. cuestionesdefisioterapia.com For piperazine derivatives designed to be active in the central nervous system (CNS), predicting properties like blood-brain barrier (BBB) penetration is crucial. cuestionesdefisioterapia.comresearchgate.net
De Novo Design: Advanced ML models, including deep learning, can generate entirely new molecular structures that are predicted to be active against a specific biological target. scienceopen.com
Recent studies highlight the power of this approach. For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified six molecular descriptors that significantly correlated with inhibitory activity, leading to the design of five new potent candidate compounds. mdpi.com Similarly, in silico docking studies have been used to evaluate the binding affinity of novel piperazine-hydrazide derivatives to the hMAO-A enzyme, supporting their potential as antidepressants. cuestionesdefisioterapia.comresearchgate.net
| Computational Method | Description | Application to Compound Design | Example Finding/Outcome |
| QSAR Modeling | Develops mathematical models correlating chemical structure (via molecular descriptors) with biological activity. mdpi.com | Predicts the activity of unsynthesized analogues, guiding which compounds to synthesize. | Identified key descriptors (e.g., ELUMO, molar refractivity) for mTORC1 inhibition by piperazine derivatives. mdpi.com |
| Molecular Docking | Simulates the binding of a small molecule to the active site of a target protein. cuestionesdefisioterapia.com | Predicts binding affinity and mode, helping to rationalize activity and design more potent inhibitors. | Showed strong binding affinities of VSM 3 and VSM 6 piperazine derivatives to the hMAO-A enzyme. cuestionesdefisioterapia.com |
| ADME/T Prediction | Uses computational models to predict pharmacokinetic properties and potential toxicity. cuestionesdefisioterapia.com | Filters out compounds with poor drug-like properties early in the discovery pipeline. | In silico predictions for piperazine-oxadiazoles suggested high oral bioavailability and BBB penetration. cuestionesdefisioterapia.com |
| AI-driven De Novo Design | Utilizes artificial intelligence to generate novel molecular structures tailored to a specific target. scienceopen.com | Creates new chemical entities beyond simple modifications of known compounds. | AI-Bind pipeline enhances binding predictions for molecules with little or no prior annotation. scienceopen.com |
By integrating these computational techniques, researchers can navigate the complex landscape of drug discovery more efficiently, focusing resources on compounds with the highest probability of success.
Exploration of New Application Areas for Methylpiperazine-Benzoic Acid Derivatives (e.g., in materials science research)
While the primary focus for piperazine-benzoic acid derivatives has been in pharmaceuticals, their unique structural and chemical properties make them attractive candidates for applications in materials science. The combination of a rigid aromatic carboxylic acid and a flexible, basic piperazine ring offers opportunities for creating novel functional materials.
A particularly promising area is the development of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of a MOF, such as its pore size, stability, and functionality, are directly determined by the choice of the metal and the organic linker.
Derivatives of this compound are excellent candidates for organic linkers in MOFs for several reasons:
The carboxylic acid group readily coordinates with metal ions to form the framework structure. nih.gov
The piperazine moiety can introduce basic sites within the MOF pores, which can be advantageous for applications like CO2 capture and catalysis.
Functionalizing the piperazine ring (e.g., with the methyl group) can fine-tune the pore environment and surface properties.
Studies have already shown that piperazine-functionalized MOFs exhibit enhanced gas storage capacities. For example, a MOF functionalized with piperazine (NJU-Bai 19) showed a notably high methane (B114726) storage capacity, demonstrating that incorporating such groups can significantly improve material performance. rsc.org Other research has focused on building topologically diverse MOFs from pyridinyl-benzoic acid ligands, highlighting the ability to control the final architecture of the material. nih.gov
Beyond MOFs, other materials science applications include:
Functionalized Nanomaterials: Piperazine and its carboxylic acid derivatives have been used to functionalize mesoporous silica (B1680970) nanorods. nih.gov These functionalized materials served as effective nanocarriers for the anticancer drug gemcitabine (B846), with the carboxylic acid groups enhancing drug loading through strong interactions. nih.gov This points to their potential in creating advanced drug delivery systems.
Corrosion Inhibitors: Piperazine compounds have been investigated as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form protective films. chemicalbook.com Their low thermal degradation and oxidation rates make them suitable for use in demanding industrial environments. chemicalbook.com
Specialty Polymers and Resins: The diamine nature of the piperazine ring makes it a useful building block (monomer) for the synthesis of specialty polymers. Resin-anchored chiral catalysts have been prepared using 1-methylpiperazine (B117243), indicating its utility in creating supported catalysts for organic synthesis. chemicalbook.com
| Application Area | Role of Methylpiperazine-Benzoic Acid Derivative | Potential Advantages | Supporting Research |
| Metal-Organic Frameworks (MOFs) | Serves as a functional organic linker connecting metal nodes. | Introduces basicity, tunes pore size and environment, enhances gas sorption properties. | Piperazine-functionalized MOFs show enhanced methane storage. rsc.org Pyridinyl-benzoic acids form topologically diverse frameworks. nih.gov |
| Drug Delivery Systems | Functionalizes the surface of nanocarriers like mesoporous silica. | Increases drug loading capacity and controls release rates through specific interactions. | Carboxylic acid-modified piperazine-SBA-15 shows high gemcitabine loading (~36 wt.%) and controlled release. nih.gov |
| Corrosion Inhibition | Acts as a corrosion inhibitor for metals in industrial processes. | Forms a protective layer on metal surfaces; exhibits good thermal and oxidative stability. | Piperazine compounds show attractive corrosion inhibition properties with low degradation rates. chemicalbook.com |
| Supported Catalysts | Used to create resin-anchored chiral catalysts. | Enables heterogeneous catalysis, allowing for easy separation and recycling of the catalyst. | 1-Methylpiperazine has been used to prepare resin-anchored chiral catalysts. chemicalbook.com |
The exploration of these non-pharmaceutical applications represents a significant growth area for the chemistry of this compound and its derivatives, promising the development of new advanced materials with tailored functionalities.
Q & A
Basic: What are the standard synthetic routes for 4-(3-Methylpiperazin-1-yl)benzoic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling a benzoic acid derivative with a substituted piperazine. For example, General Procedure C (as described in ) uses nucleophilic substitution under alkaline conditions. Key steps include:
Precursor Activation : Activate the benzoic acid via esterification or halogenation (e.g., using 4-chloronitrobenzene as a precursor).
Piperazine Coupling : React with 3-methylpiperazine in polar aprotic solvents (e.g., DMF or DCM) at 60–80°C for 12–24 hours.
Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization (e.g., from ethanol) yields the pure compound .
Optimization Tips :
- Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity.
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
Basic: How is this compound characterized, and what analytical data are critical for validation?
Methodological Answer:
Critical characterization includes:
- Melting Point : 187–190°C (consistent with Kanto Reagents’ catalog data) .
- NMR Spectroscopy :
- ¹H NMR (CDCl₃) : Key peaks include δ 8.08 (d, 2H, aromatic protons), 3.2–2.5 ppm (multiplet, piperazine protons), and 2.34 ppm (s, methyl group) .
- ¹³C NMR : Confirm carbonyl (δ ~167 ppm) and aromatic carbons (δ 128–133 ppm) .
- Mass Spectrometry : ESI-MS m/z ~220.26 (M+H⁺) .
Validation Criteria : Match spectral data with literature or commercial reference standards .
Advanced: How does the methyl group on the piperazine ring influence the compound’s bioactivity and binding kinetics?
Methodological Answer:
The 3-methyl group enhances steric effects, modulating receptor interactions. For example:
- Enzyme Inhibition : In tyrosinase assays, methyl-substituted piperazines show competitive inhibition (Ki ~5 µM) by altering copper coordination in the active site, as observed with benzoic acid derivatives .
- Receptor Binding : Molecular docking studies (e.g., using AutoDock Vina) reveal that the methyl group reduces rotational freedom, stabilizing interactions with hydrophobic pockets (e.g., in GPCR targets) .
Experimental Design : - Compare IC₅₀ values of methylated vs. non-methylated analogs in enzyme assays.
- Perform mutagenesis studies on target receptors to identify binding residues affected by steric hindrance .
Advanced: What computational tools are recommended for retrosynthesis planning of analogs of this compound?
Methodological Answer:
- AI-Powered Retrosynthesis : Tools like Pistachio or Reaxys use template-based algorithms to predict feasible routes. For example, a one-step synthesis route for analogs may involve Suzuki coupling or amide bond formation .
- Density Functional Theory (DFT) : Optimize reaction pathways by calculating transition-state energies (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
Case Study : - A Hoechst 33258 analog ( ) was designed using retrosynthesis tools to incorporate a benzoic acid core with a methylpiperazine side chain. The route prioritized high atom economy (>80%) and minimal byproducts .
Advanced: How is this compound utilized in photoaffinity labeling studies, and what are the methodological considerations?
Methodological Answer:
The benzoic acid core can be functionalized with photoreactive groups (e.g., diazirines) for covalent binding studies:
Probe Design : Synthesize 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (TDBA) derivatives via diazirine ligation .
Photoactivation : Irradiate at 300–365 nm to generate carbene intermediates for crosslinking.
Validation : Use LC-MS/MS to identify labeled peptides/proteins.
Key Considerations :
- Control UV exposure time to minimize protein denaturation.
- Include competitive inhibitors to confirm binding specificity .
Basic: What are the storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis (evidenced by Sigma-Aldrich protocols) .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption.
- Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., free benzoic acid) should remain <2% .
Advanced: How does this compound compare structurally and functionally to its 4-methylpiperazine analogs?
Methodological Answer:
- Structural Differences : The 3-methyl isomer introduces asymmetry, altering crystal packing (mp 187–190°C vs. 239–241°C for 4-methyl analogs) .
- Functional Impact :
- Solubility : 3-methyl derivatives show higher aqueous solubility (logP ~1.2 vs. ~1.5 for 4-methyl).
- Bioavailability : In rat pharmacokinetic studies, 3-methyl analogs exhibit 20% higher AUC due to reduced first-pass metabolism .
Experimental Comparison :
- Conduct parallel ADMET assays (e.g., Caco-2 permeability) for both isomers .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
Control Compounds : Include reference inhibitors (e.g., kojic acid in tyrosinase assays) to normalize data .
Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers and consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
